Benzyl(propan-2-ylidene)sulfanium

Description

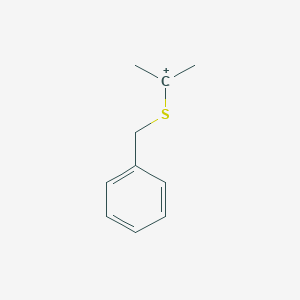

Benzyl(propan-2-ylidene)sulfanium is a sulfonium ion derivative characterized by a benzyl group attached to a sulfur atom and a propan-2-ylidene substituent. Sulfonium ions are pivotal in organic synthesis and catalysis due to their electrophilic nature and ability to stabilize positive charges via resonance. For instance, sulfonium ions with similar substituents, such as dimethyl(2-oxo-2-phenylethyl)sulfanium bromide (), exhibit well-defined crystal structures and reactivity patterns, suggesting analogous behavior for the target compound .

Properties

CAS No. |

92759-24-5 |

|---|---|

Molecular Formula |

C10H13S+ |

Molecular Weight |

165.28 g/mol |

IUPAC Name |

propan-2-ylsulfanylmethylbenzene |

InChI |

InChI=1S/C10H13S/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3/q+1 |

InChI Key |

XVEMMLUHETXHSG-UHFFFAOYSA-N |

Canonical SMILES |

C[C+](C)SCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(propan-2-ylidene)sulfanium typically involves the reaction of benzyl halides with sulfanium salts under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanium ion. Common solvents used in this synthesis include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Benzyl(propan-2-ylidene)sulfanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl(propan-2-ylidene)sulfanium has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(propan-2-ylidene)sulfanium involves its interaction with various molecular targets. The sulfanium ion can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The specific pathways and targets involved are still under investigation, but they may include enzymes and receptors critical to cellular function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonium and Sulfur-Containing Compounds

Structural and Electronic Comparisons

A key structural analog is Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide (), which shares the sulfanium core and aromatic substituents. X-ray crystallography reveals its sulfur atom adopts a trigonal pyramidal geometry with C–S bond lengths of 1.81–1.83 Å and S–C(alkyl) bonds of 1.78 Å . These parameters are critical for predicting the geometry of Benzyl(propan-2-ylidene)sulfanium, where the propan-2-ylidene group may induce steric strain, altering bond angles compared to dimethyl analogs.

Table 1: Structural Parameters of Sulfonium Derivatives

Reactivity and Stability

Sulfonamide-aldehyde derivatives with propan-2-ylidene motifs, such as 4-(2-(1,3-dioxo-1-(p-tolyl)propan-2-ylidene)hydrazinyl)benzenesulfonamide (M1) (), exhibit high electrophilicity at ketone sites, as shown by HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) analyses . For this compound, the electron-deficient sulfur center likely enhances reactivity toward nucleophiles, akin to M1–M3 derivatives. However, solvent effects significantly modulate reactivity: in polar solvents, electrophilicity indices increase due to charge stabilization, while non-polar environments favor charge localization .

Table 2: Computed Reactivity Indices (HF/DFT Methods)

Key Research Findings and Implications

Solvent-Dependent Reactivity : Like M1–M3 derivatives, this compound’s electrophilicity is solvent-dependent, with polar solvents enhancing charge delocalization .

Applications : Sulfonium ions are employed in photoinitiators and alkylating agents. The target compound’s reactivity profile suggests utility in asymmetric synthesis or polymer chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.